molecular formula C9H6BrNO2S B2816568 Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 2092325-80-7

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B2816568
CAS No.: 2092325-80-7
M. Wt: 272.12
InChI Key: PRMIUGHOOWSSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a brominated heterocyclic building block with the molecular formula C 9 H 6 BrNO 2 S and a molecular weight of 272.12 g/mol . Its CAS number is 2092325-80-7 . This compound features a fused thienopyridine core, which is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules. The bromine atom at the 7-position makes it a versatile intermediate for various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the exploration of structure-activity relationships in drug discovery programs . Thienopyridine derivatives are of significant research interest for their potential antitumor properties. Studies on structurally similar compounds have demonstrated growth inhibitory effects (with GI 50 values as low as 7.8 µM) against various human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), and breast carcinoma (MCF7) . While the specific mechanism of action for this compound requires further investigation, related methoxylated thienopyrazine compounds have been shown to induce cell death through non-apoptotic pathways, pointing to a potentially unique mechanism for inhibiting cancer cell growth . This product is intended for research purposes only and is not for human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMIUGHOOWSSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the thieno[2,3-c]pyridine ring. The resulting brominated acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antitumor Properties

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate has shown promising antitumor effects in various studies:

  • Triple Negative Breast Cancer (TNBC) : Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant growth inhibition in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. For instance, one derivative demonstrated a GI50 concentration of 13 μM, indicating effective cytotoxicity against cancer cells while sparing non-tumorigenic cells like MCF-12A .
  • Mechanistic Insights : The antitumor effects are often linked to the induction of cell cycle arrest and apoptosis. Studies using flow cytometry have revealed alterations in cell cycle distribution, with increased G0/G1 phase cells and reduced S phase cells upon treatment with these compounds .

Other Therapeutic Applications

Beyond oncology, this compound derivatives have potential applications in treating various diseases due to their ability to inhibit specific molecular targets:

  • PI3 Kinase Inhibition : Some derivatives have been identified as selective inhibitors of the PI3 kinase pathway, which is crucial in cancer progression and inflammation. This makes them candidates for developing anti-inflammatory and anticancer therapies .

Study on Antitumor Activity

A study evaluated the effects of a series of thieno[2,3-c]pyridine derivatives on TNBC cell lines. The results highlighted that:

  • Three compounds exhibited notable growth inhibition.
  • The most effective compound reduced tumor size significantly in an in ovo chick chorioallantoic membrane model, suggesting its potential for further development as an anticancer agent .

Pharmacological Profiling

In another study focusing on pharmacological profiling:

  • The synthesized compounds were tested against various cancer cell lines.
  • Results indicated a favorable safety profile with minimal toxicity towards non-cancerous cells, underscoring their therapeutic potential .
CompoundCell Line TestedGI50 (μM)Mechanism of ActionReference
2eMDA-MB-23113Induces G0/G1 arrest
2fMDA-MB-46815Induces apoptosis
2gMCF-12A (non-tumor)>50Minimal effect
1Various TNBC linesVariablePI3 kinase inhibition

Mechanism of Action

The mechanism of action of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional nuances of methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate are best understood through comparison with analogous compounds. Below is a detailed analysis supported by a data table (Table 1) and research findings.

Structural and Functional Variations

Heterocyclic Core Modifications
  • Thieno[2,3-b]pyrazine vs. Thieno[2,3-c]pyridine: Methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (C₈H₅BrN₂O₂S) replaces the pyridine ring with a pyrazine system (two nitrogen atoms). This increases electron deficiency, enhancing reactivity in palladium-catalyzed couplings. For example, its synthesis yield (50%) surpasses that of the pyridine-based target compound (31%) .
Substituent Position and Type
  • Positional Isomerism: Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate shares the same molecular formula as the target compound but places bromine at position 3. This alters regioselectivity in substitution reactions, as seen in its use for synthesizing TLR7-9 antagonists .
  • Amino vs. Bromo Groups: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (C₉H₇N₂O₂S) features an amino group at position 3, enabling Buchwald-Hartwig couplings. This contrasts with bromo-substituted analogs, which are better suited for Suzuki-Miyaura reactions .
Ester Group Variations
  • Ethyl vs. However, its commercial discontinuation suggests challenges in stability or synthesis .

Key Data Table

Table 1. Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Type Synthesis Yield (%) Key Applications/Notes
This compound C₉H₆BrNO₂S 272.12 Br (7), CO₂Me (2) Thieno[2,3-c]pyridine 31 Research intermediate; antitumor precursor
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate C₉H₆BrNO₂S 272.12 Br (3), CO₂Me (2) Thieno[2,3-c]pyridine 31 Positional isomer; distinct reactivity in substitution
Methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate C₈H₅BrN₂O₂S 289.16 Br (7), CO₂Me (2) Thieno[2,3-b]pyrazine 50 Antitumor studies; higher synthesis yield
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate C₉H₇N₂O₂S 231.23 NH₂ (3), CO₂Me (2) Thieno[3,2-b]pyridine N/A Substrate for C-N couplings
2-Bromo-3-methylpyridine C₆H₆BrN 188.03 Br (2), Me (3) Pyridine N/A Simple building block; lacks fused thiophene
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate C₁₀H₈BrNO₂S 286.19 Br (7), CO₂Et (2) Thieno[2,3-c]pyridine N/A Discontinued; altered solubility
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S 342.41 NH₂, Boc, CO₂Et Partially hydrogenated thieno[2,3-c]pyridine N/A Multi-step synthesis; Boc protection

Biological Activity

Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core with a bromine substituent and a methyl ester functional group. Its molecular formula is C9H8BrN1O2C_9H_8BrN_1O_2 with a molecular weight of approximately 227.07 g/mol. The compound is soluble in organic solvents and exhibits stability under controlled conditions.

The primary target of this compound is G protein-coupled receptor kinase 2 (GRK2). This compound mimics ATP, the natural substrate for GRK2, leading to inhibition of this kinase. The inhibition affects GPCR signaling pathways, which are crucial for various physiological processes including sensory perception and immune response. By modulating these pathways, the compound may exert therapeutic effects against diseases associated with GPCR dysregulation .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound derivatives. For instance, compounds derived from this structure were evaluated for their efficacy against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The results indicated significant growth inhibition in these cancer cells while exhibiting minimal toxicity towards non-tumorigenic cells (MCF-12A) at equivalent concentrations.

CompoundCell LineGI50 (μM)Effect on ProliferationNotes
Compound 1 MDA-MB-23113Decreased proliferationIncreased G0/G1 phase
Compound 1 MDA-MB-468Not specifiedNot specifiedNotable reduction in cell viability
Compound 1 MCF-12A>50No effectSelective toxicity towards cancer cells

These findings suggest that this compound derivatives could be promising candidates for targeted cancer therapies due to their selective action against malignant cells without harming normal tissues .

Cellular Effects

The compound influences cellular processes by affecting cell signaling pathways and gene expression. It has been shown to alter the expression levels of genes involved in apoptosis and cell cycle regulation. For example, treatment with the compound resulted in an increased proportion of cells in the G0/G1 phase of the cell cycle while decreasing those in the S phase, indicating a potential mechanism for its antitumor activity .

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and is likely to penetrate the blood-brain barrier (BBB), which may enhance its therapeutic potential for central nervous system-related conditions .

Case Studies

In one study focusing on the antitumor effects of thieno[3,2-b]pyridine derivatives, researchers utilized an in ovo chick chorioallantoic membrane (CAM) model to assess tumor size reduction. Compound 2e , a derivative of this compound, significantly reduced tumor size compared to controls. This suggests that such compounds may not only inhibit tumor growth in vitro but also demonstrate efficacy in vivo .

Q & A

Q. What are the optimal storage conditions and solubility considerations for Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate to ensure stability in experimental settings?

  • Methodological Answer: Store the compound at 2–8°C for short-term use. For long-term storage of stock solutions (e.g., 10 mM in DMSO), aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation. To enhance solubility, warm the solution to 37°C and sonicate in an ultrasonic bath. Use anhydrous solvents under inert atmospheres to minimize hydrolysis of the ester group .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear experiments) to verify the thieno-pyridine core, bromine substitution, and ester functionality. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight. Complementary techniques like infrared (IR) spectroscopy and elemental analysis (EA) validate functional groups and purity .

Q. What methodological approaches are essential for assessing the purity of this compound in research settings?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity. Thin-layer chromatography (TLC) with fluorescent indicators provides rapid qualitative assessment. Cross-validate results with NMR spectral integration and EA to ensure >95% purity .

Advanced Research Questions

Q. What are the critical reaction parameters to optimize during the multi-step synthesis of this compound to enhance yield and purity?

  • Methodological Answer: Key parameters include:
  • Halogenation conditions: Use N-bromosuccinimide (NBS) in dry DMF at 0–5°C to selectively brominate the thieno-pyridine core.
  • Cyclization: Perform under acidic conditions (e.g., H₂SO₄) with ethyl cyanoacetate to form the fused ring system.
  • Inert atmosphere: Maintain nitrogen/argon during moisture-sensitive steps (e.g., esterification) to prevent side reactions.
    Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterize at each stage .

Q. How can computational chemistry tools be applied to predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate molecular electrostatic potential (MEP) maps to identify reactive sites (e.g., bromine for cross-coupling).
  • Collision Cross-Section (CCS): Predict CCS values (e.g., 137.7 Ų for [M+H]⁺) using tools like MOBCAL to guide ion mobility spectrometry experiments.
  • Molecular docking: Simulate interactions with biological targets (e.g., kinases) to prioritize in vitro assays .

Q. What strategies can be employed to utilize the bromine substituent in this compound for further functionalization in medicinal chemistry applications?

  • Methodological Answer: Leverage palladium-catalyzed cross-coupling reactions:
  • Suzuki-Miyaura: Replace bromine with aryl/heteroaryl groups using boronic acids.
  • Buchwald-Hartwig amination: Introduce amines to modulate solubility or target affinity.
    Optimize conditions (e.g., Pd₂(dba)₃/XPhos catalyst, mild bases) to retain the ester functionality .

Q. What crystallographic techniques and software (e.g., SHELX) are suitable for determining the crystal structure of this compound?

  • Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Solve the structure via direct methods in SHELXT and refine with SHELXL (anisotropic displacement parameters for non-H atoms). Validate using the CIFcheck database to ensure geometric accuracy. For twinned crystals, apply twin refinement protocols in SHELXL .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, considering its structural features?

  • Methodological Answer:
  • Target-based assays: Screen against kinase panels (e.g., EGFR, CDK2) due to the pyridine core’s affinity for ATP-binding pockets.
  • Cytotoxicity profiling: Use human cancer cell lines (e.g., HepG2) with MTT assays, comparing IC₅₀ values to structure-activity relationship (SAR) analogs.
  • Metabolic stability: Assess ester hydrolysis in liver microsomes to guide prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.